![molecular formula C15H9F3N6O B5543465 2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)

2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

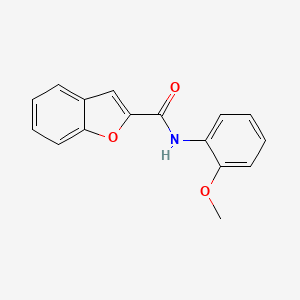

Descripción

The compound 2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a fluorinated triazolotriazine derivative, which belongs to a class of compounds known for their diverse biological activities. This research focuses on its synthesis, structural analysis, and chemical properties.

Synthesis Analysis

The synthesis of fluorinated triazolotriazine derivatives involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with various acrylonitrile derivatives and 1,3-dicarbonyl compounds to produce poly-substituted triazolopyrimidines and triazolotriazines. This method demonstrates a versatile approach to generating a wide range of fluorinated compounds (Zohdi, 1997).

Molecular Structure Analysis

Structural analysis of these compounds reveals a diverse range of molecular conformations and interactions. For instance, the crystal and molecular structure of similar compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, showcases extensive intermolecular N-H...N and N-H...O hydrogen bonding, contributing to the stability and properties of these molecules (Hwang et al., 2006).

Chemical Reactions and Properties

The reactivity and chemical behavior of fluorinated triazolotriazines involve various reactions, including cyclocondensations, diazotizations, and coupling with active methylene reagents. These reactions facilitate the synthesis of a wide array of structurally diverse derivatives, showcasing the versatility of this compound class in chemical synthesis (Zohdi, 1997).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, molecular weight, and solubility, are closely related to their molecular structure and substituents. Detailed structural analysis, like that of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, provides insights into how molecular conformations affect these physical properties (Hwang et al., 2006).

Aplicaciones Científicas De Investigación

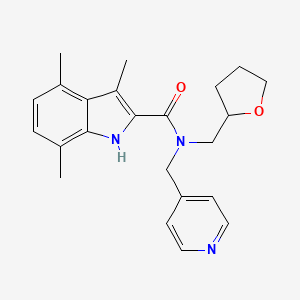

Synthesis and Chemical Reactions

The compound is part of a broader family of heterocyclic compounds that have been synthesized through various chemical reactions. For example, research has explored the synthesis of derivatives of bicyclic 1,2,4-triazolo and pyrido[2,1-f][1,2,4]triazine via reactions of methylthio- and ethoxycarbonyl-diphenylpyrylium salts with amidrazones (Molina, Tárraga, Peña, Hurtado, & Vilaplana, 1982). Additionally, the synthesis of nitrogen bridgehead triazolopyridines, pyridotriazines, and pyridotriazepines incorporating 6-methylchromone moiety has been reported, showcasing the compound's versatility in creating diverse heterocyclic structures (Abdel-Megid, Ibrahim, Gabr, El-Gohary, & Mohamed, 2013).

Biological Evaluation

Some derivatives related to the core structure of this compound have been synthesized with the aim of evaluating their antimicrobial and antitumor properties. A study on thiazolopyrimidines, which share a similar structural motif, reported the preparation of compounds with promising antimicrobial and antitumor activities, highlighting the potential biological relevance of this chemical class (El-Bendary, El-Sherbeny, & Badria, 1998).

Structural and Spectroscopic Analysis

Research into the structural characterization and spectroscopic analysis of related compounds provides insight into their chemical properties and potential applications. For instance, the synthesis and crystal structure analysis of derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring were conducted, offering valuable data on the molecular geometry and intermolecular interactions of these compounds (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N6O/c1-8-19-14-21-20-12-11(24(14)22-8)5-6-23(13(12)25)10-4-2-3-9(7-10)15(16,17)18/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFIOIPPRXJLOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC(=C4)C(F)(F)F)N=NC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-11-[3-(trifluoromethyl)phenyl]-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543396.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)

![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)

![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)

![4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)

![5-bromo-4-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B5543454.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)

![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)

![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)